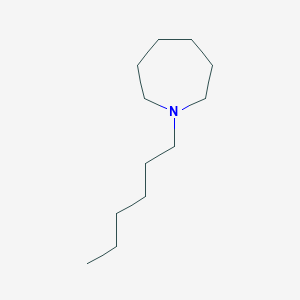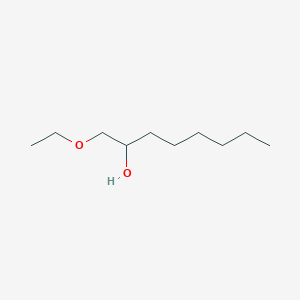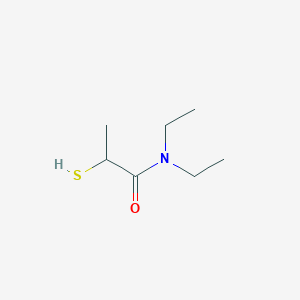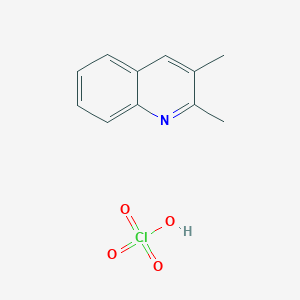
2,3-Dimethylquinoline;perchloric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylquinoline;perchloric acid is a compound that combines 2,3-dimethylquinoline with perchloric acid. 2,3-Dimethylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. Perchloric acid is a strong acid commonly used in analytical chemistry and as a precursor for ammonium perchlorate, a component of rocket fuel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for the preparation of quinolines. This method involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a strong acid like sulfuric acid . The reaction conditions usually require heating to high temperatures.
For the preparation of 2,3-dimethylquinoline;perchloric acid, 2,3-dimethylquinoline is reacted with perchloric acid under controlled conditions. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of quinoline derivatives, including 2,3-dimethylquinoline, often involves catalytic processes. Modified USY zeolite catalysts have been used to improve the yield and selectivity of quinoline synthesis . The reaction of aniline and propanol over these catalysts can produce various quinoline derivatives, including 2,3-dimethylquinoline .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylquinoline can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonic acids, and nitro compounds are commonly used.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines .
Scientific Research Applications
2,3-Dimethylquinoline;perchloric acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Quinolines are explored for their potential use in cancer therapy and as anti-inflammatory agents.
Industry: Quinolines are used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethylquinoline;perchloric acid involves its interaction with various molecular targets. Quinolines are known to interact with DNA and enzymes, leading to the inhibition of DNA synthesis and cell division . The perchloric acid component can enhance the compound’s reactivity and facilitate its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-3-methylquinoline
- 2-Ethylquinoline
- 2-Methylquinoline
Uniqueness
2,3-Dimethylquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit different pharmacological properties and industrial applications .
Properties
CAS No. |
18005-03-3 |
|---|---|
Molecular Formula |
C11H12ClNO4 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
2,3-dimethylquinoline;perchloric acid |
InChI |
InChI=1S/C11H11N.ClHO4/c1-8-7-10-5-3-4-6-11(10)12-9(8)2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |
InChI Key |
CQOPBYGUGIFEBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


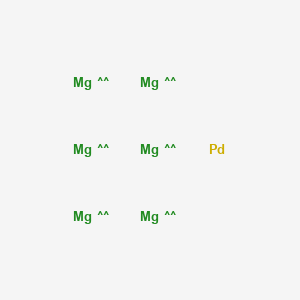
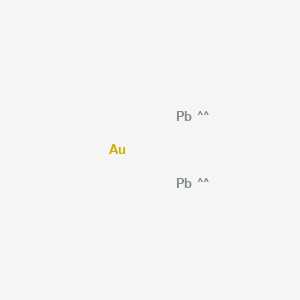
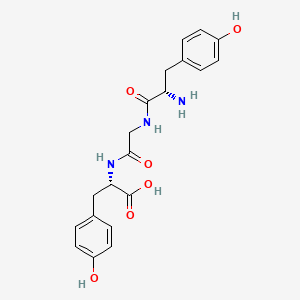
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

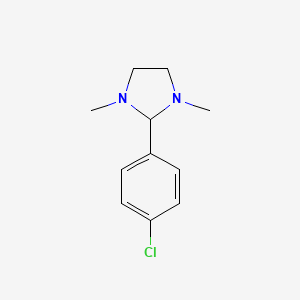
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
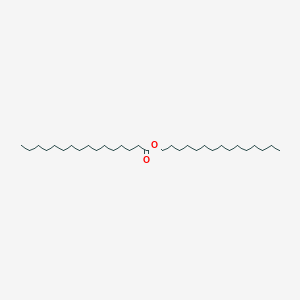


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
